molecular formula C21H31O3PSi B1601415 Diphenyl[3-(triethoxysilyl)propyl]phosphine CAS No. 52090-23-0

Diphenyl[3-(triethoxysilyl)propyl]phosphine

Cat. No. B1601415
CAS RN: 52090-23-0
M. Wt: 390.5 g/mol
InChI Key: HXUIUZCAALFHJD-UHFFFAOYSA-N
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Description

Diphenyl[3-(triethoxysilyl)propyl]phosphine, also known as DPTEP, is a phosphine ligand used in the synthesis of organometallic complexes. It is a widely used and versatile ligand in organometallic chemistry due to its ability to form strong bonds with many transition metals. It has been used in a variety of applications, including catalysis, photochemistry, and the synthesis of pharmaceuticals and other materials.

Scientific Research Applications

  • Organometallic Synthesis and Catalysis

    Diphenyl(trimethylstannyl)phosphine, a related compound, has been shown to add to alkynes and allenes under free radical conditions, demonstrating regiospecific and regioselective reactions, which are crucial for developing new organometallic compounds and catalysts (Mitchell & Belt, 1990).

  • Photoinduced Coupling Reactions

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a phosphine derivative, has been used as a radical initiator in photoinduced cross-coupling reactions, leading to the synthesis of thio- or selenophosphinates. This application highlights the potential of phosphine compounds in facilitating novel synthetic pathways in organic chemistry (Sato et al., 2017).

  • Silver Nanocluster Synthesis

    Research has explored the use of phosphines, including triphenylphosphine, in the synthesis of atomically precise, hydride-rich silver nanoclusters. These nanoclusters, co-protected by phosphines, have potential applications in nanotechnology and materials science due to their stable sizes and accessible metal sites (Bootharaju et al., 2016).

  • Electrolyte Additives in Batteries

    Tris(pentafluorophenyl)phosphine, another phosphine variant, has been used as an electrolyte additive in high-voltage lithium-ion batteries, showcasing the versatility of phosphine compounds in enhancing the performance of energy storage devices (Xu et al., 2012).

Mechanism of Action

Target of Action

Diphenyl[3-(triethoxysilyl)propyl]phosphine is primarily used as a ligand in the preparation of silica-immobilized metal catalysts . The compound’s primary targets are therefore the metal ions in these catalysts.

Mode of Action

As a ligand, Diphenyl[3-(triethoxysilyl)propyl]phosphine binds to metal ions, forming a complex. This interaction enhances the catalytic activity of the metal ions, leading to more efficient catalysis of chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by Diphenyl[3-(triethoxysilyl)propyl]phosphine depend on the specific reactions being catalyzed by the metal catalysts it is bound to. In general, the compound can influence a wide range of chemical reactions by enhancing the catalytic activity of these metal ions .

Result of Action

The primary result of Diphenyl[3-(triethoxysilyl)propyl]phosphine’s action is the enhancement of metal ion catalytic activity. This can lead to more efficient chemical reactions, potentially improving yields and reducing reaction times .

Action Environment

Diphenyl[3-(triethoxysilyl)propyl]phosphine is sensitive to air and moisture, reacting slowly with water . Therefore, it is typically used in controlled environments where these factors can be managed. The compound’s efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .

properties

IUPAC Name

diphenyl(3-triethoxysilylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O3PSi/c1-4-22-26(23-5-2,24-6-3)19-13-18-25(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUIUZCAALFHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546063
Record name Diphenyl[3-(triethoxysilyl)propyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl[3-(triethoxysilyl)propyl]phosphine

CAS RN

52090-23-0
Record name Diphenyl[3-(triethoxysilyl)propyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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